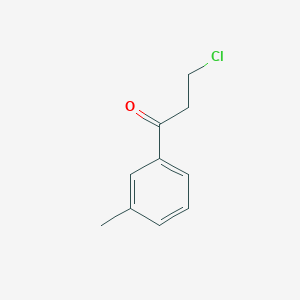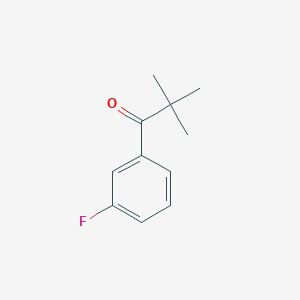
1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one
概要
説明
The description of a compound typically includes its molecular formula, structure, and the type of functional groups it contains. The compound “1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” is an organic compound containing a fluorophenyl group and a ketone group .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis of a compound like “1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” would likely involve the reaction of a suitable fluorophenyl compound with a dimethylpropanone compound under appropriate conditions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques, such as NMR spectroscopy, mass spectrometry, and chromatographic methods. The reactions of “1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” would likely depend on the reactivity of the fluorophenyl and ketone groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .科学的研究の応用
Organic Synthesis and Material Science
Fluorinated Intermediates in Synthesis : Fluorinated compounds play a critical role in organic synthesis, offering unique reactivity patterns and stabilizing intermediates due to the electronegative nature of fluorine. For example, fluoroalkylation reactions in aqueous media have gained attention for their environmental friendliness and efficiency in incorporating fluorinated groups into target molecules, underlining the importance of fluorinated intermediates in green chemistry (Song et al., 2018).
Cathode Materials in Na-Ion Batteries : The study of fluorophosphate cathodes for sodium-ion batteries illustrates the potential of fluorinated compounds to improve energy storage technologies. These materials, such as NaxV2(PO4)2O2yF3–2y, show promise due to their theoretical capacity and performance, highlighting the role of fluorinated compounds in enhancing the properties of cathode materials for sustainable energy solutions (Dacek et al., 2016).
Biomedical Research
Fluorescence Imaging : Fluorescent compounds, particularly those with fluorinated groups, are vital for imaging applications in biological research and medical diagnostics. Fluorescence lifetime imaging microscopy (FLIM) and the use of fluorescent chemosensors demonstrate the utility of fluorinated molecules in detecting and visualizing biological processes with high sensitivity and specificity. These applications underscore the importance of fluorinated compounds in advancing imaging techniques for research and clinical use (Datta et al., 2020); (Roy, 2021).
Antioxidant Activity Analysis : The investigation of antioxidants and their roles in health and disease has utilized fluorinated compounds to assess antioxidant activity. Analytical methods for determining antioxidant activity often involve fluorinated reagents or substrates, highlighting the contribution of fluorinated molecules to understanding the antioxidant properties of various substances and their potential health benefits (Munteanu & Apetrei, 2021).
Safety And Hazards
将来の方向性
The future directions for the study of a compound like “1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one” could include further investigations into its synthesis, properties, and potential applications. This could involve the development of new synthetic routes, the study of its reactivity towards various reagents, and the exploration of its potential uses in areas such as materials science or medicinal chemistry .
特性
IUPAC Name |
1-(3-fluorophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-11(2,3)10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSOTBCAPUHYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642470 | |
| Record name | 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one | |
CAS RN |
62681-85-0 | |
| Record name | 1-(3-Fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10642470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[Cyclohexyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1324618.png)
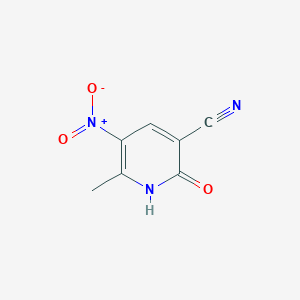
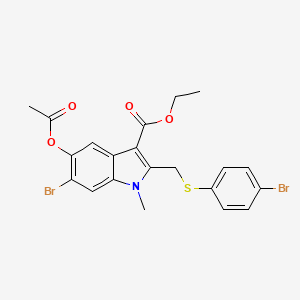
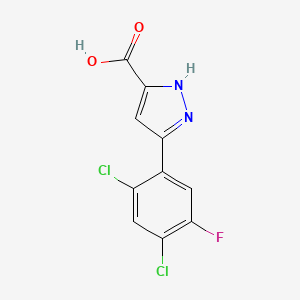
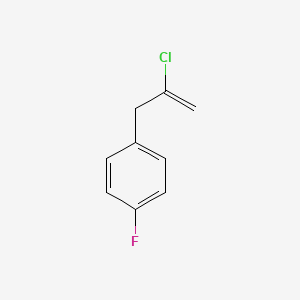
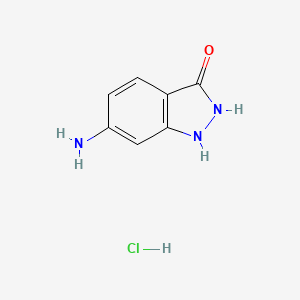
![N-[(2-iodophenyl)methyl]-2-phenylethanamine hydrochloride](/img/structure/B1324630.png)
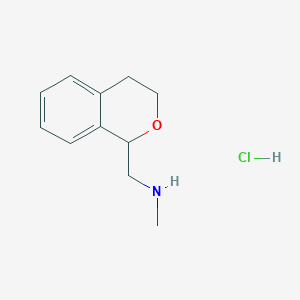
![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)
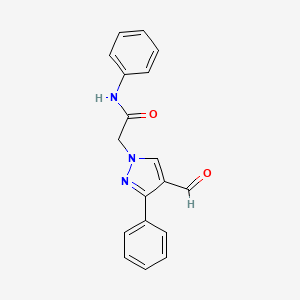
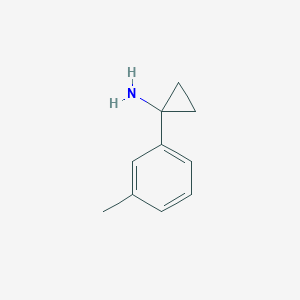
![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)

